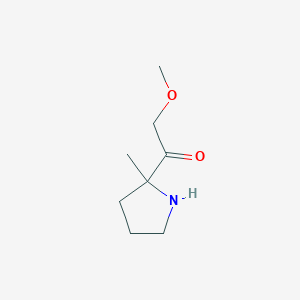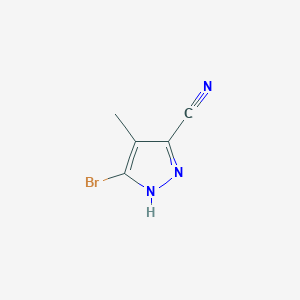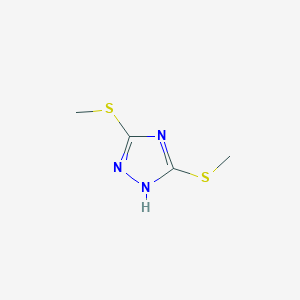
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is a heterocyclic compound featuring a triazole ring substituted with two methylsulfanyl groups at the 3 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable hydrazine derivative with a dithioester. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell membranes.
Medicine: Explored for its potential as an anticancer agent, with studies showing it can inhibit the growth of certain cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole varies depending on its application:
Antimicrobial Activity: The compound disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: It inhibits specific enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Material Science: The electronic properties of the triazole ring and the methylsulfanyl groups contribute to the material’s overall conductivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Bis(trifluoromethyl)-4H-1,2,4-triazole: Similar structure but with trifluoromethyl groups instead of methylsulfanyl groups.
3,5-Dimethyl-4H-1,2,4-triazole: Lacks the sulfur atoms, leading to different chemical properties.
4-Methyl-1,2,4-triazole-3-thiol: Contains a thiol group, which imparts different reactivity.
Uniqueness
3,5-Bis(methylsulfanyl)-4H-1,2,4-triazole is unique due to the presence of two methylsulfanyl groups, which enhance its lipophilicity and ability to interact with biological membranes. This makes it particularly interesting for applications in medicinal chemistry and materials science.
Propriétés
Numéro CAS |
7411-22-5 |
|---|---|
Formule moléculaire |
C4H7N3S2 |
Poids moléculaire |
161.3 g/mol |
Nom IUPAC |
3,5-bis(methylsulfanyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C4H7N3S2/c1-8-3-5-4(9-2)7-6-3/h1-2H3,(H,5,6,7) |
Clé InChI |
DCXAZZQEURPCCG-UHFFFAOYSA-N |
SMILES canonique |
CSC1=NC(=NN1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


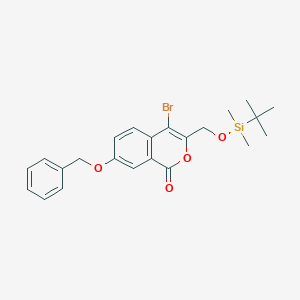
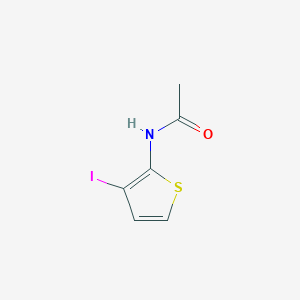
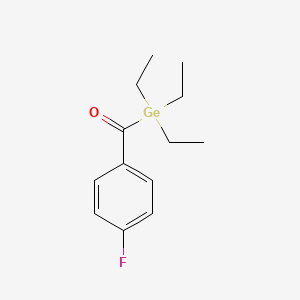
![4-Bromooxazolo[4,5-c]pyridine](/img/structure/B13152662.png)
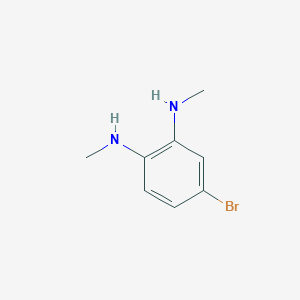
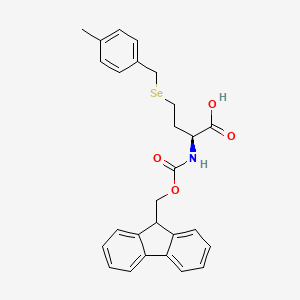

![2-{7-Oxabicyclo[4.1.0]heptan-1-yl}pyridine](/img/structure/B13152677.png)
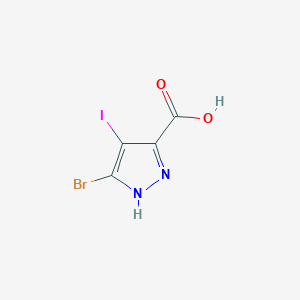
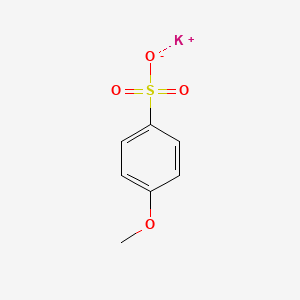
![4,4,5,5-Tetramethyl-2-{2-[4-(methylsulfanyl)phenyl]ethenyl}-1,3,2-dioxaborolane](/img/structure/B13152692.png)
![N-[1-(5-Formylfuran-2-yl)azetidin-3-yl]acetamide](/img/structure/B13152695.png)
